

# A Cross-Study Comparative Analysis of Deucravacitinib (BMS-986165) Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986187 |           |
| Cat. No.:            | B15620355  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and selectivity of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), against other Janus kinase (JAK) inhibitors. The data presented is compiled from multiple studies to offer a broad perspective on its performance, supported by detailed experimental methodologies.

## Introduction to Deucravacitinib and TYK2

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase family and plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1] Deucravacitinib represents a novel approach to TYK2 inhibition by binding to its regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain targeted by many other JAK inhibitors.[1][2] This allosteric inhibition mechanism confers a high degree of selectivity for TYK2.[1]

# **Comparative Binding Affinity Data**

The following tables summarize the binding affinities (Ki and IC50 values) of Deucravacitinib and other JAK inhibitors for TYK2 and other JAK family members, as determined by various in



vitro assays.

Table 1: Deucravacitinib Binding Affinity for TYK2

| Compound                        | Assay Type                                             | Target Domain                 | Affinity Metric | Value (nM) |
|---------------------------------|--------------------------------------------------------|-------------------------------|-----------------|------------|
| Deucravacitinib<br>(BMS-986165) | Probe<br>Displacement<br>Assay                         | TYK2 (full<br>enzyme)         | IC50            | 0.2        |
| Deucravacitinib<br>(BMS-986165) | Not Specified                                          | TYK2<br>Pseudokinase<br>(JH2) | Ki              | 0.02       |
| Deucravacitinib<br>(BMS-986165) | Homogeneous<br>Time-Resolved<br>Fluorescence<br>(HTRF) | TYK2<br>Pseudokinase<br>(JH2) | IC50            | 1.0        |

Data sourced from multiple in vitro studies.[2][3][4]

Table 2: Comparative Selectivity of Deucravacitinib and Other JAK Inhibitors in Whole Blood Assays

| Compound        | TYK2 IC50 (nM) (IL-<br>12 induced IFN-y<br>release) | JAK1/3 IC50 (nM)<br>(IL-2 induced<br>pSTAT5) | JAK2 IC50 (nM)<br>(TPO induced<br>pSTAT3) |
|-----------------|-----------------------------------------------------|----------------------------------------------|-------------------------------------------|
| Deucravacitinib | 40                                                  | 1646                                         | >10,000                                   |
| Tofacitinib     | 5059                                                | 17                                           | 217                                       |
| Baricitinib     | 2351                                                | 11                                           | 32                                        |
| Upadacitinib    | 3685                                                | 7.8                                          | 41                                        |

IC50 values represent the half-maximal inhibitory concentration. Data derived from in vitro whole blood assays.[5]



# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay measures the ability of a test compound to displace a fluorophore-labeled probe from the TYK2 pseudokinase (JH2) domain.

### Protocol:

- 250 nL of diluted test compounds in DMSO are dispensed into the wells of a 384-well plate.
- 18  $\mu$ L of a solution containing the recombinant TYK2 JH2 domain and a fluorescently labeled probe in assay buffer is added to each well.
- The plate is incubated for 30 minutes at room temperature to allow for compound binding to reach equilibrium.
- A solution containing Eu-tagged anti-tag antibody and a second acceptor fluorophore is added to the wells to detect the probe-protein interaction.
- After a 60-minute incubation at room temperature, the plate is read on an HTRF-compatible reader (excitation at 337 nm, emission at 665 nm and 615 nm).
- The HTRF signal, proportional to the amount of probe bound to the TYK2 JH2 domain, is calculated. A decrease in the HTRF signal indicates displacement of the probe by the test compound.
- IC50 values are determined by plotting the HTRF signal against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

# In Vitro Whole Blood Assay for STAT Phosphorylation

This cell-based assay assesses the functional inhibition of JAK signaling by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in response to cytokine stimulation in whole blood.



#### Protocol:

- 100 μL of fresh human whole blood is incubated with various concentrations of the test inhibitor or vehicle control for 1 hour at 37°C.
- To assess JAK1/3 inhibition, the blood is stimulated with Interleukin-2 (IL-2) to induce STAT5 phosphorylation.
- To assess JAK2 inhibition, the blood is stimulated with Thrombopoietin (TPO) to induce STAT3 phosphorylation.
- Following cytokine stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.
- The cells are then stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (pSTATs).
- The level of pSTAT in specific cell populations is quantified using flow cytometry.
- The percent inhibition of STAT phosphorylation for each inhibitor concentration is calculated relative to the vehicle-treated control.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

## Whole Blood IFN-y Release Assay

This assay measures the functional inhibition of the TYK2-dependent IL-12 signaling pathway by quantifying the release of Interferon-gamma (IFN-y) from stimulated whole blood.

### Protocol:

- Human whole blood samples are pre-incubated with serial dilutions of the test inhibitor or a
  vehicle control.
- The blood is then stimulated with Interleukin-12 (IL-12) to activate the TYK2 signaling pathway and induce the production and release of IFN-y.



- After an incubation period (typically 18-24 hours) at 37°C in a CO2 incubator, the plasma is separated by centrifugation.
- The concentration of IFN-y in the plasma is measured using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- The inhibitory effect of the compound is determined by comparing the IFN-y levels in the inhibitor-treated samples to the vehicle-treated controls.
- The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in IFN-y production, is calculated.[4]

# **Visualizing Key Pathways and Processes**

The following diagrams illustrate the TYK2 signaling pathway and a general workflow for a binding assay.



Click to download full resolution via product page

Caption: The TYK2 signaling pathway is activated by cytokine binding.





Click to download full resolution via product page

Caption: A generalized workflow for a competitive binding assay.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In Vitro Immunomodulation of a Whole Blood IFN-γ Release Assay Enhances T Cell Responses in Subjects with Latent Tuberculosis Infection | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of Bovine Whole-Blood Samples Cultured in Media Supplemented with Recombinant Interleukin-7 (IL-7) and IL-12 Extends the Life Span of the Gamma Interferon Assay To Detect Mycobacterium bovis-Infected Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF Human Total TYK2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Study Comparative Analysis of Deucravacitinib (BMS-986165) Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620355#cross-study-comparison-of-bms-986187-binding-affinities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com